methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Description
Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C29H34ClN3O5S2 and its molecular weight is 604.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 603.1628412 g/mol and the complexity rating of the compound is 935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-[4-(azepane-1-sulfonyl)benzamido]-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core linked to an azepane-1-sulfonyl moiety and a benzyl group. Its unique structure contributes to its biological activity.
Chemical Formula
- IUPAC Name : this compound
- Molecular Formula : C₂₁H₂₆N₂O₅S₂·HCl
- CAS Number : 1215538-38-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function through:
- Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors that regulate cellular signaling pathways.
Potential Biological Pathways
- Antitumor Activity : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridine exhibit antitumor properties by inhibiting cell proliferation in cancer cell lines.
- Cell Cycle Regulation : Research indicates that some derivatives can induce cell cycle arrest in the G0/G1 phase, thereby reducing the number of proliferating cells.
Antitumor Studies
A study evaluated the antitumor effects of related thieno[3,2-b]pyridine derivatives on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results demonstrated significant growth inhibition in cancer cells with minimal impact on non-tumorigenic cells (MCF-12A) .
Compound | GI50 (μM) | Effect on MDA-MB-231 | Effect on MCF-12A |
---|---|---|---|
Compound 2e | 13 | Decreased cell number | Minimal effect |
Case Studies
-
In Vivo Studies :
- Compound 2e showed a reduction in tumor size using the chick chorioallantoic membrane (CAM) model.
- The study indicated that the compound significantly decreased viable cell counts and altered the cell cycle profile.
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other thienopyridine derivatives. While they share structural similarities, variations in their functional groups lead to differences in their biological activities.
Compound Name | Structural Features | Notable Activity |
---|---|---|
Compound A | Thieno[3,2-b]pyridine core | Antitumor effects |
Compound B | Modified benzamide structure | Enzyme inhibition |
Properties
IUPAC Name |
methyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O5S2.ClH/c1-37-29(34)26-24-15-18-31(19-21-9-5-4-6-10-21)20-25(24)38-28(26)30-27(33)22-11-13-23(14-12-22)39(35,36)32-16-7-2-3-8-17-32;/h4-6,9-14H,2-3,7-8,15-20H2,1H3,(H,30,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLBAZCNUJCPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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